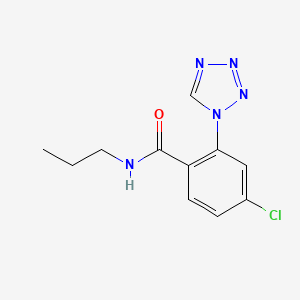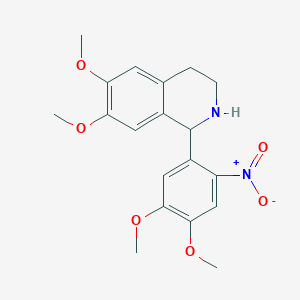
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTB belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
作用机制
The exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide can increase the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, reduce glutamate release, and enhance the expression of brain-derived neurotrophic factor (BDNF) in the brain. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity, which is critical for studying its effects on various physiological and pathological processes. However, one of the limitations of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for the study of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to enhance BDNF expression, which is critical for neuronal survival and plasticity. Another area of interest is its potential use in the treatment of anxiety and depression. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit anxiolytic and antidepressant properties in animal models, which may translate to its use in humans. Finally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide and its potential side effects.
Conclusion:
In conclusion, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high potency and selectivity for the GABA-A receptor make it an ideal candidate for studying the effects of GABAergic modulation on brain function. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its clinical efficacy in humans.
合成方法
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chlorobenzoylpropylamine, which is then reacted with sodium azide to form 4-chloro-N-propyl-2-azidobenzamide. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to form 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide.
科学研究应用
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
4-chloro-N-propyl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYWJRFENXUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)
![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)